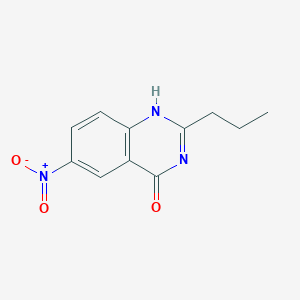
6-nitro-2-propyl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-2-propyl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
The synthesis of 6-nitro-2-propyl-1H-quinazolin-4-one typically involves the nitration of a quinazolinone precursor. One common method is the nitration of 2-propyl-1H-quinazolin-4-one using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6-nitro-2-propyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include 6-amino-2-propyl-1H-quinazolin-4-one and 6-carboxy-2-propyl-1H-quinazolin-4-one .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Numerous studies have highlighted the potential of 6-nitro-2-propyl-1H-quinazolin-4-one as an anticancer agent. Its derivatives have shown effectiveness against various cancer cell lines, including:
- Inhibition of Kinases : Some derivatives exhibit potent inhibitory activity against Aurora kinases, which are crucial in cell division and cancer progression .
- Cytotoxicity : Compounds derived from this scaffold have demonstrated significant cytotoxic effects against breast cancer, hepatocellular carcinoma, and other malignancies .
The mechanism often involves the inhibition of specific pathways involved in tumor growth and survival, making it a candidate for further drug development.
Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties. It has been investigated for its potential to combat infections caused by resistant strains of bacteria and fungi. Studies indicate that modifications to the quinazolinone structure can enhance its antimicrobial efficacy .
Anti-inflammatory Effects
Research has also indicated that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting potential applications in treating inflammatory diseases . This property makes it relevant not only in oncology but also in managing chronic inflammatory conditions.
Applications in Drug Discovery
The versatility of this compound derivatives extends to various therapeutic areas:
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
- Anticancer Efficacy : A study synthesized novel quinazoline derivatives that were tested against different tumor cell lines, showing promising results in inhibiting cell growth .
- Antimicrobial Testing : Research evaluating the antibacterial activity of 6-nitro derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
- Inflammatory Response Modulation : Compounds were tested for their ability to modulate inflammatory responses in vitro, showing potential as anti-inflammatory agents .
Wirkmechanismus
The mechanism of action of 6-nitro-2-propyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6-nitro-2-propyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-methyl-4H-quinazolin-4-one: Known for its anticancer and anti-inflammatory properties.
6-amino-2-propyl-1H-quinazolin-4-one: A reduction product of this compound with potential antimicrobial activity.
2,3-disubstituted quinazolinones: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives .
Eigenschaften
IUPAC Name |
6-nitro-2-propyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKIDNFZIWZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













